molecular formula C20H23BrN2O2 B2626476 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide CAS No. 899744-79-7

3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

Cat. No.: B2626476
CAS No.: 899744-79-7
M. Wt: 403.32
InChI Key: UKAXXENNFWPZBD-UHFFFAOYSA-N
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Description

3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a fascinating chemical compound with a unique structure that includes a bromine atom, a morpholine ring, and a p-tolyl group.

Preparation Methods

The synthesis of 3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-bromobenzoyl chloride with 2-morpholino-2-(p-tolyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Scientific Research Applications

3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

3-bromo-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can be compared with other similar compounds, such as:

    3-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide: Similar structure but with a chlorine atom instead of bromine.

    3-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide: Similar structure but with a fluorine atom instead of bromine.

    N-(2-morpholino-2-(p-tolyl)ethyl)benzamide: Lacks the halogen atom, leading to different reactivity and properties.

Properties

IUPAC Name

3-bromo-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2/c1-15-5-7-16(8-6-15)19(23-9-11-25-12-10-23)14-22-20(24)17-3-2-4-18(21)13-17/h2-8,13,19H,9-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAXXENNFWPZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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